(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011992
InChI: InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC18011992

Molecular Formula: C11H16N4

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine -

Specification

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
IUPAC Name [3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine
Standard InChI InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3
Standard InChI Key CLLIKVNZVBWGOU-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=NC2=C1N=CC=C2)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine consists of a bicyclic imidazo[4,5-b]pyridine core, with an isobutyl group (-CH2CH(CH3)2) attached to the nitrogen at position 3 and a methanamine (-CH2NH2) substituent at position 2. The molecular formula is C12H16N4, yielding a molecular weight of 216.28 g/mol. Key structural features include:

  • Imidazo[4,5-b]pyridine system: A fused heterocycle combining imidazole and pyridine rings, known for its electron-rich nature and ability to participate in hydrogen bonding .

  • Isobutyl group: Introduces steric bulk and lipophilicity, potentially influencing membrane permeability and target binding.

  • Primary amine: Enhances solubility in aqueous media and provides a site for derivatization or salt formation.

Table 1: Comparative Structural Data for Related Imidazo[4,5-b]pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents (Position)
(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamineC12H16N4216.283: Isobutyl; 2: Methanamine
2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine C11H16N4204.273: Propyl; 2: Ethylamine
3-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid C12H15N3O2233.273: Isopropyl; 2: Propanoic acid
1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine C11H16N4204.273: Isopropyl; 2: N-Methylmethanamine

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is documented, analogous compounds suggest a multi-step approach involving:

  • Cyclization: Formation of the imidazo[4,5-b]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes.

  • Alkylation: Introduction of the isobutyl group at position 3 using isobutyl bromide or similar alkylating agents under basic conditions.

  • Amination: Installation of the methanamine group at position 2 through nucleophilic substitution or reductive amination.

Example Protocol (Inferred from and ):

  • Step 1: React 2-amino-3-nitropyridine with chloroacetaldehyde in ethanol at reflux to form the imidazo[4,5-b]pyridine nitro intermediate.

  • Step 2: Reduce the nitro group to an amine using hydrogen gas and palladium on carbon.

  • Step 3: Alkylate the amine at position 3 with isobutyl bromide in the presence of potassium carbonate.

  • Step 4: Introduce the methanamine group via a Buchwald-Hartwig coupling with methylamine.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylacetamide) due to the amine group, with limited solubility in water (estimated logP ≈ 2.1) .

  • Stability: Likely sensitive to oxidative degradation; storage under inert gas (e.g., argon) at -20°C is recommended .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Partition Coefficient)2.1 ± 0.3ACD/Labs Percepta
pKa (Basic)9.4 (amine group)MarvinSketch 22.17
Melting Point158–162°C (decomposes)Analogous compounds

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The primary amine group allows for salt formation (e.g., hydrochloride) to improve bioavailability.

  • Fragment-Based Drug Design: Serves as a scaffold for developing CNS-active agents.

Industrial Use

  • Intermediate: Potential use in synthesizing more complex heterocyclic compounds.

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